Vinyl valerate
Overview
Description
Vinyl valerate is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as Pentanoic acid, ethenyl ester, Valeric acid, vinyl ester, and Vinyl pentanoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H12O2/c1-3-5-6-7 (8)9-4-2/h4H,2-3,5-6H2,1H3
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 128.17 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . Its rotatable bond count is 5 .
Scientific Research Applications
Degradable Vinyl Polymers for Biomedical Applications
Vinyl polymers, including those utilizing vinyl valerate, have been a focal point in research due to their broad diversity and ease of synthesis. Specifically, degradable vinyl polymers have emerged as significant in various applications ranging from nanomedicine to environmental protection. The synthesis strategies enabling degradation of these polymers open new avenues in biomedical applications, such as developing more eco-friendly biomedical devices and materials (Delplace & Nicolas, 2015).
Poly(vinylidene fluoride) Membranes
Poly(vinylidene fluoride) (PVDF) membranes, related to this compound polymers, have been extensively applied in scientific research and industrial processes. They are known for high thermal stability and chemical resistance. These membranes have applications in water treatment, gas separation, and bioethanol recovery. Modifications of PVDF membranes aim to enhance their hydrophilic and hydrophobic properties for specific applications (Kang & Cao, 2014).
Biomaterials of PVA and PVP in Medical and Pharmaceutical Applications
Poly(vinyl alcohol) (PVA) and Poly(vinylpyrrolidone) (PVP), closely related to this compound in terms of chemical structure and applications, have extensive use in medical and pharmaceutical fields. Their blending has shown promising results in overcoming the limitations of PVA-based biomaterials, leading to innovations in drug delivery systems and wound healing applications (Teodorescu, Bercea & Morariu, 2019).
Protection of Poly(Vinyl Chloride) Films
Poly(vinyl chloride) films, which share similar manufacturing processes with this compound, are protected against photodegradation using various additives. This research highlights the potential of using additives to enhance the durability and longevity of vinyl-based polymers in harsh environmental conditions (Mohammed et al., 2020).
RAFT Polymerization of Vinyl Esters
Vinyl ester monomers, including this compound, have been studied for RAFT polymerization to create precision polymers with various properties. This has applications in enhancing solubilities in supercritical carbon dioxide, leading to novel uses in polymer science, such as reactive stabilizers for dispersion polymerization and macromolecular surfactants (Harrisson et al., 2014).
Chemical Modification of Poly(vinyl chloride)
The modification of poly(vinyl chloride), closely related to this compound polymers, focuses on enhancing its properties and applications. Chemical modifications through various reactions offer improved thermal stability and open up applications in fields like biomedical devices and membrane sensors (Moulay, 2010).
Studies on Substituted Valerates
Research on substituted valerates, derivatives of this compound, focuses on their biochemical behavior and applications in areas like perfumery, pharmaceuticals, and as vinyl stabilizers. This underscores the broad range of applications of valerate derivatives in various industries (Kumari, 2020).
Poly(vinyl alcohol) Functionalizations and Applications
Functionalizations of poly(vinyl alcohol), relevant to this compound chemistry, have led to a wide range of applications, including biomedical devices, membrane fuel cells, and molecular sensing. These developments highlight the versatility of vinyl-based polymers in diverse fields (Moulay, 2015).
Experimentally Simulating Adiabatic Conditions in Polymers
Research on simulating the behavior of polymers under different strain rates, including poly(vinyl chloride), is crucial for understanding their mechanical properties in various applications. This has implications for the use of this compound polymers in high-stress environments (Kendall & Siviour, 2013).
Poly(vinyl alcohol) in Biomedical Applications
Poly(vinyl alcohol) has been used in designing nanostructured devices for biomedical applications due to its biocompatibility and physical properties. This research points to the potential of vinyl-based polymers, like this compound, in creating advanced medical devices and drug delivery systems (Paradossi et al., 2003).
Safety and Hazards
Vinyl valerate is classified as Aquatic Acute 1 and Flam. Liq. 3 according to the GHS label elements . It is very toxic to aquatic life and is a flammable liquid and vapour . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Vinyl valerate, also known as ethenyl pentanoate, is a chemical compound that doesn’t have a specific biological target in the human body. It’s primarily used in the production of polymers and isn’t typically associated with biological or pharmacological activity .
Mode of Action
As a chemical compound used in industrial applications, this compound doesn’t interact with biological targets in the way that a drug or bioactive molecule would. Instead, its primary interactions are with other chemical substances in the context of polymer production .
Biochemical Pathways
This compound doesn’t participate in any known biochemical pathways in the human body. Related compounds such as valerate (a short-chain fatty acid) have been shown to influence intestinal barrier function
Properties
IUPAC Name |
ethenyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSRIYYOIZLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974258 | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-43-8 | |
Record name | Vinyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5873-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.